molecular formula C17H19NO2 B336697 2-ethoxy-N-(2-ethylphenyl)benzamide

2-ethoxy-N-(2-ethylphenyl)benzamide

Cat. No.: B336697
M. Wt: 269.34 g/mol
InChI Key: AJGZXWAJYAXQDC-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and an N-linked 2-ethylphenyl group. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and chemical properties.

Structurally, the ethoxy group at the ortho position of the benzoyl moiety may enhance lipophilicity and influence binding interactions, while the 2-ethylphenyl group on the amide nitrogen could modulate steric and electronic effects. These features make it a candidate for structure-activity relationship (SAR) studies in drug discovery, particularly in neurological and antimicrobial applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-ethoxy-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-13-9-5-7-11-15(13)18-17(19)14-10-6-8-12-16(14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

AJGZXWAJYAXQDC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 2-ethoxy group in the target compound may improve metabolic stability compared to the 4-amino group in 4-AEPB, which is prone to oxidation .
  • Biological Activity: Unlike 4-AEPB (anticonvulsant) and compound 9i (tyrosinase inhibitor), the ethoxy derivative’s pharmacological profile remains underexplored.

Structure-Activity Relationship (SAR) Insights

  • Amide Nitrogen Substituents :
    • The 2-ethylphenyl group in the target compound may confer steric hindrance, reducing off-target interactions compared to smaller substituents (e.g., methyl in ).
    • In contrast, the triazole-thiazole moiety in compound 9i enhances metal-binding capacity, critical for tyrosinase inhibition .
  • Benzoyl Ring Modifications :
    • Electron-donating groups (e.g., ethoxy in the target compound) may stabilize aromatic interactions in enzyme binding pockets, as seen in anticonvulsant benzamides .
    • Electron-withdrawing groups (e.g., nitro in nitazoxanide) improve antiparasitic efficacy by enhancing redox cycling .

Physicochemical and Spectroscopic Comparisons

Property This compound 4-AEPB Nitazoxanide
LogP (Predicted) ~3.5 ~2.8 ~1.9
Solubility (mg/mL) Low (lipophilic) Moderate Low
Key IR Stretches C=O (~1650 cm⁻¹), C-O (~1250 cm⁻¹) C=O (~1670 cm⁻¹), NH2 (~3350 cm⁻¹) C=O (~1680 cm⁻¹), NO2 (~1520 cm⁻¹)
1H NMR (δ ppm) Ethoxy CH3: ~1.4, Aromatic: 6.8–7.5 NH2: ~5.2, Aromatic: 6.5–7.8 Thiazole H: ~8.1, Aromatic: 6.9–7.6

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